(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S2/c1-3-32-21(30)25-10-8-24(9-11-25)18-15(19(28)26-7-5-4-6-17(26)23-18)14-16-20(29)27(12-13-31-2)22(33)34-16/h4-7,14H,3,8-13H2,1-2H3/b16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCFJCVYHWSEAB-PEZBUJJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by recent research findings.
Chemical Structure
The compound consists of multiple pharmacophores, including a thiazolidinone moiety and a pyrimidine ring, which are known to contribute to its biological activities. The structural formula is represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity. In particular, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Efficacy : The compound exhibited antibacterial activity that surpassed that of standard antibiotics like ampicillin and streptomycin by 10–50 times against several bacterial strains, including Enterobacter cloacae and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values as low as 0.004–0.03 mg/mL, indicating strong potency against bacterial pathogens .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | E. coli | 0.004–0.03 | 0.008–0.06 |
| Compound 12 | S. aureus | 0.015 | 0.030 |
| Compound 15 | B. cereus | 0.020 | 0.040 |
Antifungal Activity
The antifungal properties of compounds related to this compound have also been investigated.
Key Findings:
- Potency : The antifungal activity was notable with MIC values ranging from 0.004–0.06 mg/mL against various fungal strains such as Trichoderma viride and Aspergillus fumigatus .
- Comparative Efficacy : The most potent compound in the series was found to be effective against the most sensitive fungal strains while showing reduced activity against resistant strains .
Anticancer Activity
The anticancer potential of the compound has been explored through molecular docking studies and in vitro assays.
Key Findings:
- Targeting Cancer Cells : Compounds derived from this structure demonstrated promising binding affinities towards cancer cell receptors, indicating potential for inhibiting cancer cell proliferation .
- Inhibition Studies : Several derivatives were synthesized and tested for their ability to inhibit growth in various cancer cell lines, showing significant reductions in cell viability .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The thiazolidinone component of the compound has demonstrated antimicrobial activity against various pathogens. Research indicates that compounds containing the thiazolidinone scaffold can inhibit bacterial growth and may serve as a basis for developing new antibiotics.
Anti-inflammatory Effects
Compounds with structural similarities have also been evaluated for their anti-inflammatory properties. They have been found to inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases.
Case Study 1: Anticancer Evaluation
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.5 |
| HeLa (Cervical) | 8.0 |
| A549 (Lung) | 15.0 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
